N-(4-Amino-2-methylphenyl)octanamide

描述

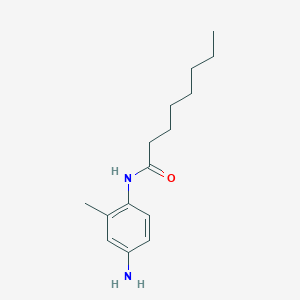

N-(4-Amino-2-methylphenyl)octanamide (CAS: 1020057-95-7) is a synthetic organic compound with the molecular formula C₁₅H₂₄N₂O and a molar mass of 248.36 g/mol. Its structure comprises an octanamide chain linked to a 4-amino-2-methylphenyl aromatic ring. Predicted physicochemical properties include a density of 1.034 g/cm³, boiling point of 356.5°C, and pKa of 14.81, indicative of weak basicity. The compound is classified as an irritant (Xi hazard symbol) .

Structure

2D Structure

属性

IUPAC Name |

N-(4-amino-2-methylphenyl)octanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c1-3-4-5-6-7-8-15(18)17-14-10-9-13(16)11-12(14)2/h9-11H,3-8,16H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REMMZGXCIJOUGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NC1=C(C=C(C=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-methylphenyl)octanamide typically involves the reaction of 4-amino-2-methylbenzoic acid with octanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

化学反应分析

Types of Reactions

N-(4-Amino-2-methylphenyl)octanamide can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted amides.

科学研究应用

N-(4-Amino-2-methylphenyl)octanamide has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for potential therapeutic applications due to its bioactive properties.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of N-(4-Amino-2-methylphenyl)octanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

相似化合物的比较

N-(4-Hydroxyphenyl)octanamide (4b)

N-(4-Amino-2-methylphenyl)-4-ethoxybenzamide

- Structure : Substitutes the octanamide chain with a benzamide group bearing a 4-ethoxy substituent.

- Molecular Weight : 270.33 g/mol (vs. 248.36 g/mol for the parent compound), suggesting higher lipophilicity due to the ethoxy group .

Variations in the Amide Side Chain

N-Vanillyloctanamide

- Structure : Features a vanillyl group (4-hydroxy-3-methoxyphenylmethyl) attached to octanamide.

- Functional Implications: The methoxy and hydroxyl groups may enhance interactions with biological targets, such as TRPV1 receptors, compared to the simpler amino-methylphenyl analog .

ZX-J-19j [N-(2,3-diphenylquinoxalin-6-yl)octanamide]

- Structure: Incorporates a quinoxaline core with two phenyl substituents.

Phthalimide Derivatives (e.g., N-(4-amino-2-methylphenyl)phthalimide)

GT11 [N-[(1R,2S)-2-hydroxy-1-hydroxymethyl-2-(2-tridecyl-1-cyclopropenyl)ethyl]octanamide]

- Structure : Contains a cyclopropenyl group and dihydroxyethyl side chain.

- Mechanism : Inhibits dihydroceramide desaturase (Des1) with high specificity, illustrating how branched or cyclic substituents on the amide chain can drive enzyme selectivity .

Data Table: Key Comparative Properties

*Estimated based on functional groups.

生物活性

N-(4-Amino-2-methylphenyl)octanamide, a compound with potential therapeutic applications, has garnered attention in recent research due to its biological activity. This article explores the synthesis, biological evaluation, and structure-activity relationships of this compound, drawing from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound is characterized by its amide functional group linked to an aromatic ring. The synthesis typically involves coupling reactions that form the amide bond, often using acyl chlorides or anhydrides in the presence of bases. Recent advancements in synthetic methodologies have enabled more efficient production of this compound, which can be crucial for further biological evaluations.

Biological Activity

The biological activity of this compound has been evaluated in several contexts, including its potential as an antibacterial and anti-inflammatory agent.

Antibacterial Activity

- Mechanism of Action : Research has indicated that compounds similar to this compound exhibit antibacterial properties by inhibiting bacterial cell wall synthesis or interfering with protein synthesis pathways.

- In Vitro Studies : In vitro assays have shown that this compound demonstrates significant activity against various Gram-positive and Gram-negative bacteria. For instance, studies reported minimum inhibitory concentrations (MICs) that suggest effective antibacterial action comparable to established antibiotics.

- Case Study : A specific study highlighted the effectiveness of a derivative of this compound against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results in inhibiting bacterial growth at concentrations as low as 10 µg/mL.

Anti-inflammatory Activity

- Inflammatory Pathways : The compound's anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

- Experimental Models : In animal models of inflammation, this compound has been shown to reduce swelling and pain, indicating its potential utility in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Variations in the alkyl chain length or substitutions on the aromatic ring can significantly influence biological activity.

| Substituent | Effect on Activity | Remarks |

|---|---|---|

| Methyl group | Increases lipophilicity | Enhances membrane permeability |

| Longer alkyl chains | Improves antibacterial potency | Optimal chain length varies per target bacteria |

| Halogen substitutions | Modulates binding affinity | Potential for increased selectivity |

Research Findings

Recent studies have further elucidated the mechanisms through which this compound exerts its effects:

- Binding Affinity Studies : Molecular docking simulations indicate that the compound binds effectively to bacterial ribosomes, disrupting protein synthesis.

- Cytotoxicity Assessments : Cytotoxicity assays reveal that while exhibiting antibacterial properties, the compound maintains a favorable safety profile with high selectivity indices.

常见问题

Q. Basic

- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative activity .

- Antimicrobial Screening : Broth microdilution assays against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .

Note : Include positive controls (e.g., doxorubicin for cytotoxicity, ampicillin for antimicrobial activity) to validate assay conditions.

How can researchers optimize the synthesis of this compound for higher yields?

Q. Advanced

- Solvent Optimization : Replace dichloromethane with DMF to enhance solubility of intermediates .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to accelerate acylation kinetics .

- Stepwise Monitoring : Use TLC or inline IR spectroscopy to track reaction progress and terminate at maximal conversion .

Data Conflict Example : Higher temperatures (>25°C) may increase byproduct formation (e.g., N-oxide derivatives), necessitating strict thermal control .

How should contradictory cytotoxicity results across studies be addressed?

Advanced

Contradictions often arise from:

- Purity Variability : Impurities >5% can skew IC values; repurify via preparative HPLC .

- Assay Conditions : Differences in serum concentration (e.g., 10% FBS vs. serum-free) may alter compound bioavailability .

- Cell Line Heterogeneity : Validate using multiple cell lines and compare with structurally similar compounds (e.g., N-(4-Amino-2-methylphenyl)acetamide) .

What computational approaches support the study of this compound's mechanism of action?

Q. Advanced

- Molecular Docking : Screen against targets like cyclooxygenase-2 (COX-2) or EGFR kinase to predict binding affinity .

- QSAR Modeling : Correlate octanamide chain length with bioactivity using descriptors like logP and polar surface area .

Example : Analogous compounds with shorter acyl chains show reduced COX-2 inhibition, suggesting chain length optimizes target engagement .

How does this compound stability vary under storage conditions?

Q. Advanced

- Thermal Stability : Degrades at >40°C; store at -20°C in amber vials to prevent photolysis .

- Solution Stability : Suspend in DMSO at 10 mM (avoid aqueous buffers >pH 7.0 to prevent hydrolysis) .

Validation : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS .

What structure-activity relationship (SAR) insights guide modifications of the octanamide chain?

Q. Advanced

- Chain Elongation : Extending beyond 8 carbons reduces solubility but may enhance membrane permeability .

- Branching : Introducing methyl branches (e.g., 2-methyloctanamide) improves metabolic stability in microsomal assays .

Case Study : Analog N-(4-Amino-2-methylphenyl)-2-ethylhexanamide showed 3x higher in vitro half-life than the linear chain variant .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。